
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethoxyphenyl)urea, commonly known as ETP-46464, is a small molecule inhibitor of the oncogenic protein BCL-XL. BCL-XL is a member of the BCL-2 family of proteins, which regulate programmed cell death or apoptosis. Overexpression of BCL-XL is a common feature of many cancers, making it an attractive target for cancer therapy. ETP-46464 has shown promising results in preclinical studies as a potential anticancer agent.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study described the synthesis of compounds similar to the requested compound, focusing on their chemical properties and potential as intermediates for further chemical reactions. These compounds, including urea derivatives, were synthesized through various chemical reactions, highlighting their potential utility in chemical synthesis and drug development (Peng Qiu-jin, 2010).
Applications in Drug Development
- Research on phenoxypyrimidine-urea derivatives, closely related to the requested compound, has shown promising results in the treatment of lung cancer. One study investigated the antiproliferative effects of a specific phenoxypyrimidine-urea derivative, demonstrating its ability to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. This compound also induced cytoprotective autophagy, suggesting its potential as a therapeutic agent for lung cancer (Hyo-Sun Gil et al., 2021).
Molecular Interactions and Mechanisms
- A comprehensive study on heterocyclic ureas revealed their ability to unfold and form multiply hydrogen-bonded complexes, suggesting their potential application in self-assembly and molecular engineering. This research provides insights into the conformational behavior of these compounds, which could be crucial for designing novel materials or drugs (P. Corbin et al., 2001).
Potential as Enzyme Inhibitors
- Tetrahydropyrimidine-5-carboxylates, structurally related to the compound of interest, have been synthesized and evaluated for their metal chelating effects and inhibition profiles against key enzymes such as acetylcholinesterase and carbonic anhydrase. These findings suggest the potential of such compounds in therapeutic applications, particularly in the treatment of conditions like Alzheimer's disease and glaucoma (A. Sujayev et al., 2016).
Propriétés
IUPAC Name |
1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-4-28-16-8-6-5-7-14(16)21-19(26)22-15-13-20-18(23-17(15)24(2)3)25-9-11-27-12-10-25/h5-8,13H,4,9-12H2,1-3H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWBBUUSBARYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(2-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

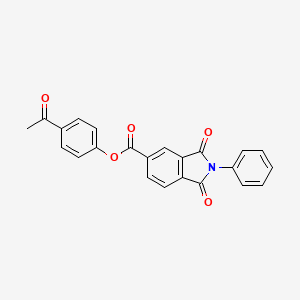
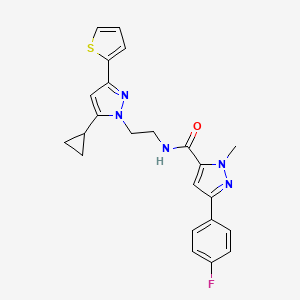
![Methyl 2-amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2605817.png)
![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)
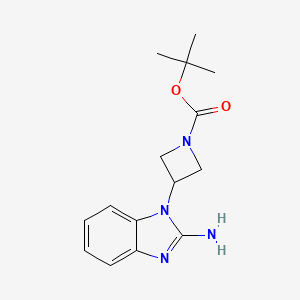
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2605823.png)
![2-(2-Fluorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2605824.png)
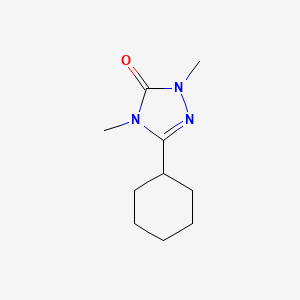
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2605829.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)
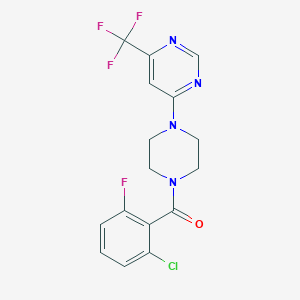
![Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B2605837.png)